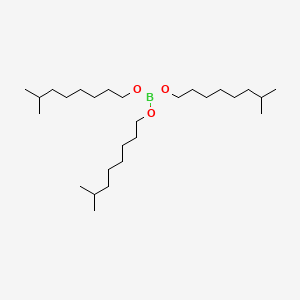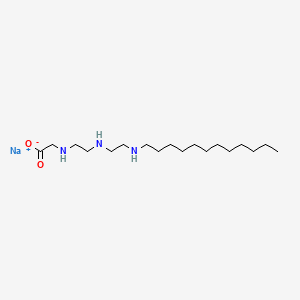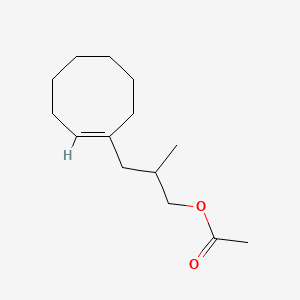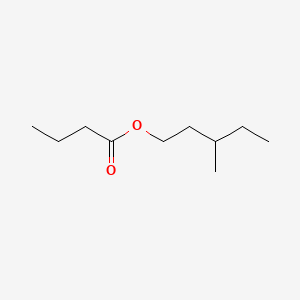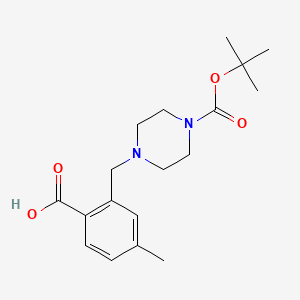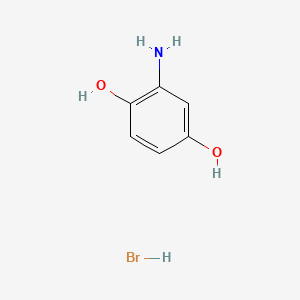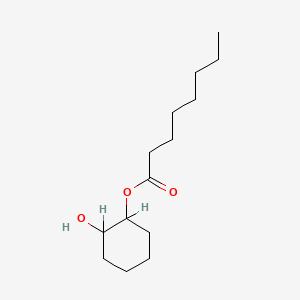
2-Hydroxycyclohexyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxycyclohexyl octanoate is an organic compound with the molecular formula C14H26O3 It is a derivative of cyclohexanol and octanoic acid, characterized by the presence of a hydroxyl group on the cyclohexane ring and an ester linkage with octanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxycyclohexyl octanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with octanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, enhancing the efficiency and selectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxycyclohexyl octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexane ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol and octanoic acid.
Substitution: Various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxycyclohexyl octanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a prodrug.
Industry: It is used in the formulation of cosmetics, fragrances, and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of 2-Hydroxycyclohexyl octanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester linkage play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxycyclohexyl octanoate can be compared with other similar compounds, such as:
Cyclohexyl octanoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxycyclohexyl acetate: Has a shorter ester chain, affecting its physical and chemical properties.
Cyclohexanol: The absence of the ester linkage makes it less versatile in certain applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and an ester linkage, providing a balance of hydrophilic and lipophilic properties that enhance its utility in various fields.
Eigenschaften
CAS-Nummer |
70092-44-3 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
(2-hydroxycyclohexyl) octanoate |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-11-14(16)17-13-10-8-7-9-12(13)15/h12-13,15H,2-11H2,1H3 |
InChI-Schlüssel |
NELXLKVTAUYLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



